2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine is a chemical compound with the molecular formula and a molecular weight of 227.06 g/mol. It is classified under the isoxazole derivatives, which are known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of antimicrobial and neuroactive agents .
The compound is cataloged in several chemical databases, including PubChem, where it is identified by the CAS number 1120215-06-6. It falls under the category of heterocyclic compounds due to the presence of both pyridine and isoxazole rings in its structure . The bromine substituent on the isoxazole ring enhances its reactivity, making it a candidate for various synthetic applications.
The synthesis of 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine can be approached through several methods, primarily focusing on the formation of the isoxazole ring. One common method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions to yield isoxazoles. Additionally, microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly.
The structure of 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine features a pyridine ring substituted at the second position with a 4,5-dihydroisoxazole moiety that includes a bromine atom at the third position. The InChI representation of this compound is:
2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine can participate in several chemical reactions due to its functional groups:
The mechanism of action for 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine in biological systems may involve interaction with specific receptors or enzymes:
The physical properties of 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine include:
Chemical properties include:
Relevant data indicates that its purity is usually around 95%, making it suitable for research applications .
The potential applications of 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine span various fields:
The core 4,5-dihydroisoxazole (isoxazoline) ring in 2-(3-bromo-4,5-dihydroisoxazol-5-yl)pyridine is efficiently constructed via metal-free 1,3-dipolar cycloaddition between pyridine-functionalized nitrile oxides and alkenes. This strategy circumvents limitations of metal-catalyzed approaches, such as palladium or copper residues complicating pharmaceutical applications and high catalyst costs [1]. Nitrile oxides, generated in situ from pyridine-containing aldoximes (e.g., pyridine-2-carboxaldoxime) using mild oxidants like hydroxy(tosyloxy)iodobenzene (HTIB) or N-chlorosuccinimide/base systems, undergo regioselective [3+2] cycloaddition with electron-deficient alkenes like vinyl bromides. The reaction proceeds via a concerted mechanism, yielding the 3-bromo-4,5-dihydroisoxazole ring with the pyridine moiety at C5 [1] [9].
Solvent choice critically influences regioselectivity and yield. Green solvents like choline chloride:urea deep eutectic solvents (DES) or water enhance dipole stability and reduce side products (e.g., nitrile oxide dimerization to furoxans). Typical conditions (25–80°C, 4–12 h) provide 70–85% isolated yields while maintaining the bromo-substituent’s integrity for downstream functionalization [1] [5].
Table 1: Metal-Free Cycloaddition Conditions for Isoxazoline Synthesis
Nitrile Oxide Precursor | Alkene | Solvent | Additive | Yield (%) | Regioisomer Ratio |
---|---|---|---|---|---|
Pyridine-2-carboxaldoxime | Vinyl bromide | H₂O | NaHCO₃ | 78 | >20:1 |
Pyridine-2-carboxaldoxime | 1-Bromopropene | ChCl:urea DES | None | 85 | >20:1 |
Pyridine-2-carboxaldoxime | Acrylonitrile | EtOAc | HTIB | 70 | 15:1 |
Microwave irradiation significantly optimizes the synthesis of 2-(3-bromo-4,5-dihydroisoxazol-5-yl)pyridine, reducing reaction times from hours to minutes while improving yields by 15–30%. Key advantages include precise thermal control and minimization of thermal degradation pathways. In the cycloaddition step, microwave-assisted protocols (e.g., 120–150°C, 10–30 min) facilitate near-quantitative conversions of aldoximes to nitrile oxides and subsequent dipolar cycloadditions [5] [10].
This technique is particularly effective for solid-phase synthesis (Section 1.5), where rapid heating penetrates resin matrices uniformly. For example, Rink amide resin-bound pyridine aldehydes can be converted to aldoximes and cyclized with vinyl bromides under microwave irradiation (100 W, 120°C, 15 min), achieving 90% step efficiency compared to 60–70% under conventional heating [1] [10]. Energy savings reach 50%, aligning with green chemistry principles.
The C5 position of the dihydroisoxazole ring in 2-(3-bromo-4,5-dihydroisoxazol-5-yl)pyridine is stereogenic, enabling access to enantiopure (R)- and (S)-isomers via three strategic approaches:
Spontaneous crystallization often enriches diastereomers, as observed in spirocyclic analogs of the title compound, which show enhanced biological activity due to conformational rigidity [10].
Table 2: Stereoselective Methods for 5-Substituted Isoxazoline Synthesis
Strategy | Catalyst/Auxiliary | Substrate | ee/de (%) | Application to Target Compound |
---|---|---|---|---|
Chiral Auxiliary | (S)-PhBOX | 2-Vinylpyridine ester | >95 de | Yes |
Organocatalysis | Takemoto’s catalyst | 2-Propenoylpyridine | 92 ee | Yes |
Biocatalysis | CAL-B lipase | Racemic isoxazoline ester | 99 ee | Yes |
Spirocyclization | None | 3-Bromo-4,5-dihydroisoxazole | >99 de | Yes (anticancer derivatives) |
The 3-bromo substituent in 2-(3-bromo-4,5-dihydroisoxazol-5-yl)pyridine serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling C–C bond formation at C3 with aryl/heteroaryl/vinyl boronic acids. Key reaction parameters include:
Couplings proceed via a standard catalytic cycle: oxidative addition of the C–Br bond to Pd(0), base-assisted transmetalation, and reductive elimination. The reaction retains stereochemistry at C5, confirming the robustness of the isoxazoline ring under these conditions. Functional group tolerance includes esters (–CO₂Et), nitriles (–CN), and unprotected indoles, enabling drug-like diversity [4] [6] [7]. Industrial scalability is demonstrated in kilogram-scale syntheses of isoxazoline-based intermediates, achieving >92% yield with catalyst loadings as low as 0.05 mol% Pd [4] [6].
Table 3: Suzuki-Miyaura Coupling Scope with 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine
Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Product Application |
---|---|---|---|---|---|
4-Cyanophenyl | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 89 | Kinase inhibitor precursor |
2-Thienyl | XPhos-Pd-G3 | CsF | THF/H₂O | 93 | Antiviral agents |
VinylBPin | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 78 | Fluorescent probes |
Solid-phase synthesis accelerates the production of 2-(3-bromo-4,5-dihydroisoxazol-5-yl)pyridine derivatives for drug screening. Rink amide resin or Wang resin anchors pyridine carboxylic acids via amide or ester linkages, followed by sequential transformations:
The "tea-bag" approach facilitates parallel synthesis, generating libraries of 100–500 analogs in a single run. Key advantages include simplified purification and scalability, though steric effects from the resin can reduce yields for highly hindered vinyl bromides [1].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2